Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Overview
Description
Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate: is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Oxazolines and oxazoles, which are structurally similar to this compound, are known to be important biological scaffolds present within many natural products .
Mode of Action
Related oxazoline and oxazole compounds are known to interact with their targets in a stereospecific manner .
Biochemical Pathways
Oxazolines and oxazoles, which are structurally similar to this compound, are known to be involved in various biological processes .
Result of Action
Related oxazoline and oxazole compounds are known to have various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclodehydration of β-hydroxy amides: One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
Oxidation of Oxazolines: The oxazolines can be further oxidized to oxazoles using reagents like manganese dioxide (MnO2) in a packed reactor.
Industrial Production Methods: Industrial
Properties
IUPAC Name |
methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-7-5(3-10-4)6(8)9-2/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYAIJXJIRNCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445606 | |
Record name | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155884-28-9 | |
Record name | Methyl 4,5-dihydro-2-methyl-4-oxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155884-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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